molecular formula C7H4BrF3N2O2 B1380087 2-Amino-6-bromo-3-nitrobenzotrifluoride CAS No. 1445995-76-5

2-Amino-6-bromo-3-nitrobenzotrifluoride

Cat. No.: B1380087
CAS No.: 1445995-76-5
M. Wt: 285.02 g/mol
InChI Key: NRMNZTXRDFQCBL-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-3-nitrobenzotrifluoride is an organic compound with the molecular formula C7H4BrF3N2O2 It is characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-3-nitrobenzotrifluoride typically involves multiple steps. One common method is the nitration of 3-bromo-2-(trifluoromethyl)aniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-3-nitrobenzotrifluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-6-bromo-3-nitrobenzotrifluoride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-3-nitrobenzotrifluoride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate electron transfer reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-nitro-4-(trifluoromethyl)aniline
  • 4-Bromo-2-nitro-6-(trifluoromethyl)aniline
  • 2,6-Dibromo-4-(trifluoromethyl)aniline

Uniqueness

2-Amino-6-bromo-3-nitrobenzotrifluoride is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The trifluoromethyl group enhances its electron-withdrawing properties, making it distinct from other similar compounds .

Properties

IUPAC Name

3-bromo-6-nitro-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3N2O2/c8-3-1-2-4(13(14)15)6(12)5(3)7(9,10)11/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMNZTXRDFQCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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